6-Methoxy-5-methylpyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

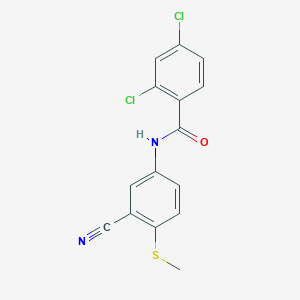

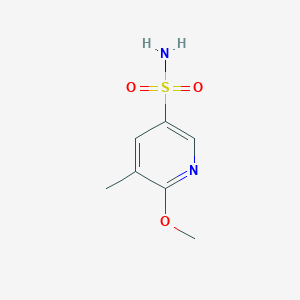

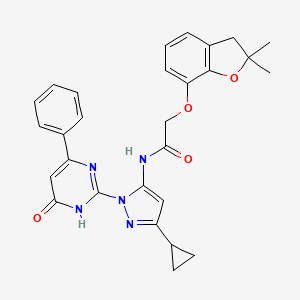

6-Methoxy-5-methylpyridine-3-sulfonamide is a chemical compound with the molecular weight of 202.23 . It is a powder at room temperature . The IUPAC name for this compound is 6-methoxy-5-methyl-3-pyridinesulfonamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N2O3S/c1-5-3-6(13(8,10)11)4-9-7(5)12-2/h3-4H,1-2H3,(H2,8,10,11) . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that organoboron compounds can undergo a broad range of transformations, including oxidations, aminations, halogenations, and various C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 202.23 .Scientific Research Applications

Antimicrobial Applications

Sulfonamide derivatives have been explored for their antimicrobial properties. For example, a study on the synthesis and antimicrobial activity of new pyridazinyl sulfonamide derivatives revealed significant antibacterial activities against strains like E. coli and Staphylococcus aureus (M. Mohamed, 2007).

Anticancer and Antituberculosis Activities

Chalcone-sulfonamide hybrids have exhibited notable anticancer and antituberculosis activity. One study highlighted compounds that were effective against various cancer cell lines and Mycobacterium tuberculosis, pointing to the therapeutic potential of sulfonamide derivatives in treating tuberculosis and cancer (L. Castaño et al., 2019).

Enzyme Inhibition for Therapeutic Applications

Sulfonamide compounds have also been investigated for their enzyme inhibitory effects, which can be beneficial in developing treatments for diseases like Alzheimer's. For instance, a study on the synthesis and enzyme inhibitory kinetics of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides proposed these compounds as potential therapeutic agents for Alzheimer’s disease, with specific derivatives showing competitive inhibition against acetylcholinesterase (M. Abbasi et al., 2018).

Novel Synthesis Methods and Chemical Characterization

Research has also focused on novel synthesis methods and chemical characterization of sulfonamide derivatives. For example, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, related to sulfonamide pharmacophores, was described, showcasing methodologies for developing potent antagonists with potential therapeutic applications (Y. Hirokawa et al., 2000).

Environmental and Analytical Applications

Sulfonamide derivatives have been used in environmental and analytical chemistry, such as the development of methods to detect sulfonamide residues in chicken meat and eggs, indicating their broad utility beyond therapeutic applications (J. Premarathne et al., 2017).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

6-methoxy-5-methylpyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-5-3-6(13(8,10)11)4-9-7(5)12-2/h3-4H,1-2H3,(H2,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKSDUOGDZGDAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-4-[(E)-{[3-methoxy-4-(2-phenylethoxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B2732614.png)

![N-(2-methoxy-5-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2732618.png)

![2-chloro-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2732619.png)

![2-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}methylene)malononitrile](/img/structure/B2732622.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2732625.png)

![N-(1-{[(propan-2-yl)carbamoyl]methyl}piperidin-4-yl)prop-2-enamide](/img/structure/B2732627.png)

![1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-4-(2H-1,2,3-triazol-2-yl)piperidine](/img/structure/B2732630.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2732631.png)

![4-Cyclobutylidene-1-[2-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2732632.png)

![3-[(3,4-Dimethoxyphenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2732636.png)